3-(4-Chlorophenyl)-3-methylbutan-1-ol
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Overview
Description
3-(4-Chlorophenyl)-3-methylbutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reagents: 4-chlorobenzaldehyde, isobutylmagnesium bromide, water
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-3-methylbutan-2-one, 3-(4-Chlorophenyl)-3-methylbutanoic acid
Reduction: 3-(4-Chlorophenyl)-3-methylbutane
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
3-(4-Chlorophenyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylbutan-2-one
- 3-(4-Chlorophenyl)-3-methylbutanoic acid
- 3-(4-Chlorophenyl)-3-methylbutane
Uniqueness
3-(4-Chlorophenyl)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
WCHYEQNVUYZMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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